

# A Comparative Spectroscopic Analysis of N,N'-Dialkyloxamides

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## Compound of Interest

Compound Name: *N,N'*-Dimethyloxamide

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This guide provides a detailed spectroscopic comparison of a series of N,N'-dialkyloxamides, specifically focusing on **N,N'-dimethyloxamide**, N,N'-dipropyloxamide, and N,N'-dibutyloxamide. The aim is to offer an objective analysis of their characteristic spectral features to aid in their identification, characterization, and application in research and development. The data presented is supported by experimental findings from various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

## Introduction to N,N'-Dialkyloxamides

N,N'-dialkyloxamides are a class of organic compounds characterized by a central oxamide core (-CO-CO-) with alkyl groups attached to the nitrogen atoms. These compounds are of interest in various fields, including medicinal chemistry and materials science, due to their potential as ligands, building blocks for polymers, and bioactive molecules. A thorough understanding of their spectroscopic properties is fundamental for their synthesis, purification, and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N,N'-dimethyloxamide**, N,N'-dipropyloxamide, and N,N'-dibutyloxamide.

## Infrared (IR) Spectroscopy Data

| Compound             | Key IR Absorptions (cm <sup>-1</sup> ) | Functional Group Assignment  |
|----------------------|--|------------------------------|
| N,N'-Dimethyloxamide | ~3300                                  | N-H Stretch                  |
|                      | ~1650                                  | C=O Stretch (Amide I)        |
| N,N'-Dipropyloxamide | 3300[1]                                | N-H Stretch[1]               |
|                      | 1653[1]                                | C=O Stretch (Amide I)[1]     |
| N,N'-Dibutyloxamide  | 3298[2]                                | N-H Stretch[2]               |
|                      | 2850-3000[2]                           | C-H Stretch (alkyl chain)[2] |
|                      | 1659[2]                                | C=O Stretch (Amide I)[2]     |

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound             | Chemical Shift (δ, ppm) | Multiplicity | Assignment  |
|----------------------|-------------------------|--------------|---|
| N,N'-Dimethyloxamide | ~2.8                    | d            | -CH <sub>3</sub>  |
|                      | ~8.0                    | br s         | -NH   |
| N,N'-Dipropyloxamide | 3.22[1]                 | t[1]         | -NH-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> [1]             |
|                      | 1.55[1]                 | sextet[1]    | -NH-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> [1]             |
|                      | 0.92[1]                 | t[1]         | -NH-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> [1]             |
|                      | 7.90[1]                 | br s[1]      | -NH[1]  |
|                      |                         |              |   |
| N,N'-Dibutyloxamide  | 7.46[2]                 | br s         | -NH   |
|                      | 3.31[2]                 | q            | -NH-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> |
|                      | 0.9-1.6[2]              | m            | -NH-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>3</sub> |

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound             | Chemical Shift (δ, ppm) | Assignment       |
|----------------------|-------------------------|------------------|
| N,N'-Dimethyloxamide | ~26                     | -CH <sub>3</sub> |
| ~161                 | C=O                     |                  |
| N,N'-Dipropyloxamide | 160[1]                  | C=O[1]           |
| 11-42[1]             | Alkyl carbons[1]        |                  |
| N,N'-Dibutyloxamide  | 160[2]                  | C=O              |
| 13-40[2]             | Alkyl carbons           |                  |

## Mass Spectrometry (MS) Data

| Compound             | Molecular Ion (m/z) | Key Fragment Ions (m/z)    |
|----------------------|---------------------|----------------------------|
| N,N'-Dimethyloxamide | 116                 | 58, 44, 30                 |
| N,N'-Dipropyloxamide | 172                 | Data not readily available |
| N,N'-Dibutyloxamide  | 200                 | Data not readily available |

## Experimental Protocols

A general overview of the experimental protocols for the spectroscopic analyses is provided below.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid samples of N,N'-dialkyloxamides were analyzed using an FT-IR spectrometer. A small amount of the solid was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. The spectra were typically recorded in the range of 4000-400 cm<sup>-1</sup>.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

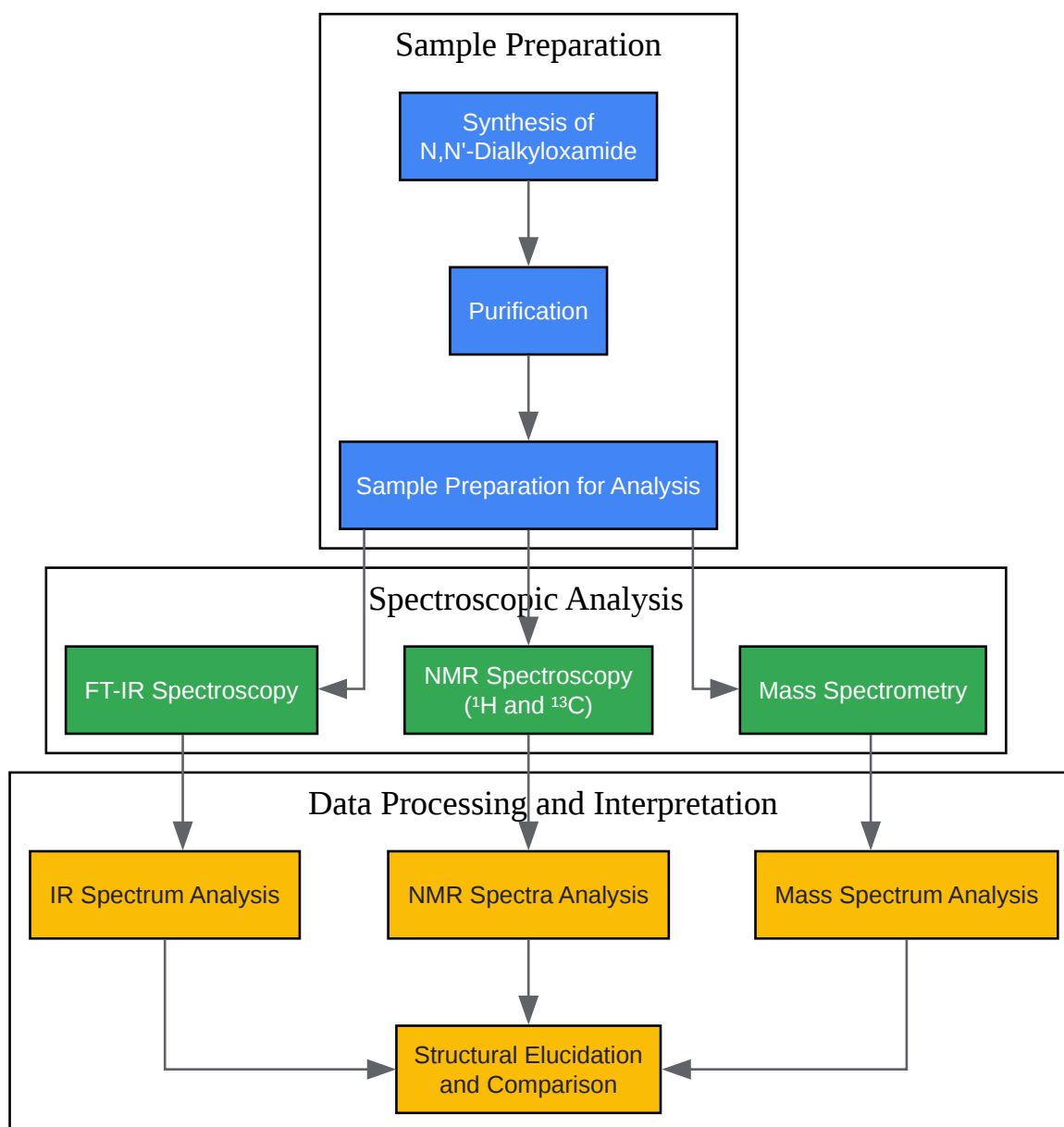
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Samples were dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ), and tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm). For  $^{13}\text{C}$  NMR, spectra were proton-decoupled to simplify the signals to singlets for each unique carbon atom.

## Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) source. The solid samples were introduced into the mass spectrometer, and the resulting fragmentation patterns were analyzed. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and significant fragment ions were recorded.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N,N'-dialkyloxamides.



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## References

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